Sauroine

Description

Contextualization within Lycopodium Alkaloid Chemical Biology

Lycopodium alkaloids constitute a diverse group of natural products, primarily isolated from plants belonging to the Lycopodiaceae family, commonly known as clubmosses. These alkaloids are characterized by their complex polycyclic structures, often featuring tricyclic or tetracyclic skeletons, typically containing C16N or C16N2 frameworks nih.govwikipedia.org. The first Lycopodium alkaloid, lycopodine (B1235814), was identified in 1881 nih.gov. Since then, hundreds of Lycopodium alkaloids have been reported, with ongoing research continuing to uncover new structures and their associated bioactivities nih.govnih.gov.

The chemical biology of Lycopodium alkaloids is particularly notable for their significant biological activities, with a prominent focus on their interaction with acetylcholinesterase (AChE). Many compounds within this class, such as huperzine A (HupA) from Huperzia serrata, are potent, selective, and reversible inhibitors of AChE, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine (B1216132) wikipedia.org. This anticholinesterase activity has positioned certain Lycopodium alkaloids as promising candidates for the treatment of neurodegenerative diseases like Alzheimer's disease, which are characterized by cholinergic deficits wikipedia.org. Sauroine itself belongs to the lycopodine class of Lycopodium alkaloids.

Ethnobotanical Significance of Huperzia saururus as a Source Organism

Huperzia saururus (Lam.) Trevis., a species within the Lycopodiaceae family, holds considerable ethnobotanical importance, particularly in Argentinian traditional medicine. Locally known as "cola de quirquincho," its aerial parts are traditionally consumed as infusions or decoctions. The primary traditional uses attributed to H. saururus include its reputed aphrodisiac properties and its use as a memory improver. This long-standing traditional knowledge has provided a crucial impetus for scientific inquiry into the plant's bioactive constituents.

Historical Trajectory of Scientific Inquiry into Huperzia saururus Bioactivity Leading to this compound Identification

The scientific investigation into the bioactivity of Huperzia saururus has a rich history, driven by its traditional medicinal applications. Early chemical studies of H. saururus extracts revealed the presence of various alkaloids wikipedia.org. Researchers aimed to identify the specific compounds responsible for the observed pharmacological effects, particularly those related to memory enhancement.

A significant breakthrough in this trajectory was the identification of this compound as a novel Lycopodium alkaloid. Subsequent research confirmed that this compound is the predominant alkaloid found in H. saururus specimens, particularly those from the mountainous region of Córdoba, Argentina wikipedia.org. Its full chemical designation is (7R,8-endo-dihydroxylycopodine).

Further studies aimed to elucidate the specific mechanisms underlying the plant's traditional uses. While the total alkaloid extract of H. saururus demonstrated significant acetylcholinesterase (AChE) inhibitory activity with an IC50 value of 0.58 µg/mL, it was discovered that this compound itself does not inhibit AChE wikipedia.org. Instead, the memory-improving effects attributed to H. saururus and, specifically, to this compound, were found to be mediated through a different mechanism: the enhancement of hippocampal long-term potentiation (LTP) nih.gov. This finding was crucial, as it differentiated this compound's mode of action from other well-known Lycopodium alkaloids like huperzine A, which are primarily AChE inhibitors.

Research findings have demonstrated that this compound (at 3.5 µM) strongly enhances hippocampal long-term potentiation on perforant path-dentate granule cell synapses nih.gov. In behavioral assays, such as the step-down test in male Wistar rats, this compound improved memory retention, suggesting its role as a nootropic agent. This comprehensive scientific inquiry has validated aspects of the ethnobotanical claims for H. saururus and pinpointed this compound as a key bioactive compound responsible for its cognitive-enhancing properties.

Quantitative Alkaloid Content in Huperzia saururus (Córdoba, Argentina)

| Alkaloid | Percentage (%) ± S.D. (Summer Extract) |

| This compound | Major component (>9%) |

| Sauroxine (B1235996) | Major component (>9%) |

| 6-Hydroxylycopodine | Major component (>9%) |

| Lycopodine | Minor component (<9%) |

| Clavolonine | Minor component (<9%) |

| N-acetyllycodine | Minor component (<9%) |

| Lycodine | Minor component (<9%) |

| N-methyllycodine | Minor component (<9%) |

| Other alkaloids | Trace levels (<1%) |

Note: Specific numerical percentages for major components were not explicitly provided beyond "major component" or ">9%" in the source.

Acetylcholinesterase (AChE) Inhibitory Activity of Huperzia saururus Alkaloid Extract wikipedia.org

| Extract/Compound | IC50 Value |

| Huperzia saururus purified alkaloid extract | 0.58 µg/mL (for true AChE) |

| This compound | No AChE inhibition |

| Sauroxine | Active AChE inhibitor |

| N-demethylsauroxine | Active AChE inhibitor |

A semisynthetic derivative of this compound, diacetyl this compound (DAS), has also been synthesized and studied. DAS was found to induce chemical long-term potentiation (LTP) in the CA1 region of rat hippocampal slices in a dose-dependent manner, with an EC50 of 1.15 ± 0.09 µM. This effect was blocked by D(-)-2-amino-5-phosphonopentanoic acid (AP5), indicating its dependence on the NMDA receptor. Furthermore, repetitive administration of DAS improved visuo-spatial learning in the Morris Water Maze, suggesting its potential as a nootropic therapeutic drug nih.gov.

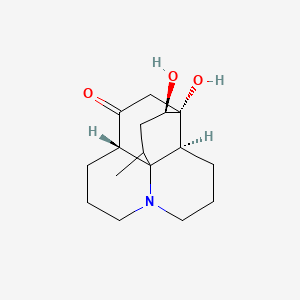

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H25NO3 |

|---|---|

Molecular Weight |

279.37 g/mol |

IUPAC Name |

(2S,10S,13R,14R,16R)-13,14-dihydroxy-16-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadecan-11-one |

InChI |

InChI=1S/C16H25NO3/c1-10-8-14(19)15(20)9-12(18)11-4-2-6-17-7-3-5-13(15)16(10,11)17/h10-11,13-14,19-20H,2-9H2,1H3/t10-,11-,13-,14-,15-,16?/m1/s1 |

InChI Key |

QEPJAONUSMWROH-BAQXZKPRSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]([C@]2(CC(=O)[C@@H]3C14[C@@H]2CCCN4CCC3)O)O |

Canonical SMILES |

CC1CC(C2(CC(=O)C3C14C2CCCN4CCC3)O)O |

Synonyms |

sauroine |

Origin of Product |

United States |

Isolation and Comprehensive Structural Characterization Methodologies

Experimental Procedures for Alkaloid Extraction and Targeted Purification

The journey to obtaining pure Sauroine begins with the careful preparation of plant biomass and subsequent chromatographic separation techniques.

The aerial parts of Huperzia saururus serve as the primary source for this compound extraction nih.govnih.gov. Initially, the collected plant material is dried and ground into a powder nih.gov. This powdered biomass is then alkalinized with sodium hydroxide (B78521) (NaOH) to achieve a pH of 12 nih.gov. The alkalized mixture is subsequently hydrated with distilled water and subjected to extraction using chloroform (B151607) (CHCl3) in a Soxhlet extractor nih.gov. This process yields a crude alkaloid extract; for instance, 2.41 grams of alkaloid extract were obtained from 2.45 kilograms of H. saururus aerial parts nih.gov. Another study reported isolating 40 mg of this compound from 5 kg of aerial parts, indicating a yield of 0.08% conicet.gov.ar.

Following the initial extraction, a series of chromatographic techniques are employed for the targeted purification of this compound. The crude alkaloid extract is first subjected to gel filtration chromatography using Sephadex LH-20, with acetone (B3395972) or methanol (B129727) (MeOH) serving as the mobile phase nih.govnih.gov. This step separates the extract into several major fractions nih.gov.

One of these fractions, specifically Fraction 3 (463.3 mg), is then further purified using Sephadex G10 column chromatography, eluted with 5% ethanol (B145695) (EtOH) nih.gov. This leads to Fraction 3.2, from which this compound is ultimately isolated nih.gov. Final purification of this compound is achieved through preparative Thin Layer Chromatography (TLC) on silica (B1680970) gel GF254, utilizing a mobile phase of cyclohexane-diethylamine (1:1) nih.gov. Through these sequential chromatographic steps, 19.6 mg of pure this compound was obtained from the initial alkaloid extract nih.gov. Another report indicates the isolation of 20 mg of this compound from 2700 g of dried plant material nih.gov.

Table 1: this compound Isolation Yields

| Source Material | Initial Alkaloid Extract Yield | Pure this compound Yield | Reference |

| 2.45 kg H. saururus aerial parts | 2.41 g | 19.6 mg | nih.gov |

| 5 kg H. saururus aerial parts | Not specified | 40 mg (0.08%) | conicet.gov.ar |

| 2.7 kg H. saururus dried aerial parts | Not specified | 20 mg | nih.gov |

Advanced Spectroscopic and Spectrometric Elucidation Techniques

The definitive structural assignment of this compound relies heavily on advanced spectroscopic and spectrometric methods, which provide detailed information about its molecular architecture and fragmentation pathways.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for the structural elucidation of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR spectra, including proton (¹H) NMR and carbon-13 (¹³C) NMR, are utilized for structural assignment nih.govconicet.gov.ar. Specifically, 2D NMR techniques such as proton–proton correlated spectroscopy (¹H-¹H COSY), heteronuclear single quantum correlation (HSQC), and heteronuclear multiple bond correlation (HMBC) are employed to validate the gross structure of this compound and its derivatives conicet.gov.arscribd.com. These techniques provide vital information on proton-proton couplings, carbon-proton direct correlations, and long-range carbon-proton correlations, respectively, aiding in the complete assignment of the molecular skeleton conicet.gov.ar.

NMR spectra are typically measured on spectrometers such as a Bruker Avance II 400 NMR spectrometer, operating at 400.16 MHz for ¹H and 100.6 MHz for ¹³C conicet.gov.ar. Chloroform-d (CDCl₃) is commonly used as the solvent for these analyses conicet.gov.ar. The processing of NMR data is often carried out using specialized software, such as WIN-NMR conicet.gov.ar. While specific chemical shifts for this compound itself are not provided in the consulted sources, the methodology confirms the use of these advanced NMR techniques for its structural determination and re-validation conicet.gov.arscribd.com. For instance, 2D NMR data were instrumental in re-validating the structure of Sauroxine (B1235996), a related alkaloid, and in supporting the unique C/D ring conformation in certain Lycodine Group alkaloids scribd.com.

Mass Spectrometry (MS) plays a vital role in determining the molecular weight of this compound and its derivatives, as well as in analyzing their fragmentation pathways to deduce structural features. Gas Liquid Chromatography–Mass Spectrometry (GLC-MS) is a common technique used for the identification of this compound and its derivatives conicet.gov.ar. This involves equipment such as a Shimadzu QP5050A, utilizing a VF-5 ms (B15284909) column conicet.gov.ar. Another approach involves using a Perkin Elmer Qmass-910 apparatus with a capillary column (SE 30) for GC-MS analysis nih.gov.

For more detailed analysis, electron ionization mass spectrometry (EI-MS) (low resolution) and collision-induced dissociation tandem mass spectrometry (CID-MS/MS) are conducted using ion trap mass spectrometers. Electron ionization high-resolution mass spectrometry (EI-HRMS) is also employed to obtain exact masses of fragment ions, which is crucial for confirming elemental compositions. These detailed MS studies allow for the establishment of fragmentation schemes that connect various ionic populations, providing insights into the molecule's stability and substructures. For example, the EIMS data for semisynthetic derivatives of this compound, monoacetyl this compound (MAS) and diacetyl this compound (DAS), showed m/z values of 321 and 363, respectively conicet.gov.ar. The molecular weight of this compound itself is reported as 279 nih.gov. The comprehensive mass spectrometry data are essential for confirming the structures and supporting the biogenetic relationships among Lycopodium alkaloids.

Table 2: Key Spectroscopic and Spectrometric Techniques Used for this compound Characterization

| Technique | Purpose | Equipment/Parameters | Reference |

| ¹H NMR | Structural Assignment | Bruker Avance II 400 NMR spectrometer (400.16 MHz), CDCl₃ solvent | conicet.gov.ar |

| ¹³C NMR | Structural Assignment | Bruker Avance II 400 NMR spectrometer (100.6 MHz), CDCl₃ solvent | conicet.gov.ar |

| 2D NMR (COSY, HSQC, HMBC) | Validation of Gross Structure, Connectivity | Bruker Avance II 400 NMR spectrometer | conicet.gov.arscribd.com |

| GLC-MS | Identification, Molecular Weight | Shimadzu QP5050A, VF-5 ms column | conicet.gov.ar |

| GC-MS | Identification, Molecular Weight | Perkin Elmer Qmass-910, SE 30 capillary column | nih.gov |

| EI-MS (low resolution) | Fragmentation Pathway Analysis | Ion trap, GCQ Plus mass spectrometer | |

| CID-MS/MS | Fragmentation Pathway Analysis | Ion trap, GCQ Plus mass spectrometer | |

| EI-HRMS | Exact Mass Measurement of Fragments | Magnetic sector mass spectrometer (Micromass VG) |

Synthetic and Semisynthetic Strategies for Sauroine and Its Analogs

Total Synthesis Approaches to the Lycopodine (B1235814) Core Structure Relevant to Sauroine

Total synthesis efforts aim to construct the entire molecular scaffold from simpler precursors. For this compound, this primarily involves building the foundational lycopodine core, a tricyclic framework.

In the context of lycopodine alkaloid synthesis, manganese(III) acetate (B1210297) has been employed in oxidative radical cyclization. Notably, in attempts to synthesize (±)-7,8-dihydroxylycopodine (this compound), manganese(III) acetate (Mn(OAc)3) was utilized for the novel oxidation of a bicyclic vinylogous amide to a keto pyridine. This highlights the utility of manganese(III)-mediated reactions in introducing functionality and forming complex ring systems relevant to the this compound structure.

The Prins reaction, a versatile carbon-carbon bond-forming reaction, has proven to be a key strategy in the total synthesis of the lycopodine core and related tricyclic intermediates. This reaction typically involves the acid-catalyzed addition of an aldehyde or ketone to an alkene or alkyne, followed by cyclization.

A significant advancement in the total synthesis of (-)-lycopodine involved a phosphoric acid-promoted alkyne aza-Prins cyclization. This highly stereocontrolled reaction was crucial for synchronously establishing the bridged B-ring and the C13 quaternary stereocenter, which are integral parts of the lycopodine framework. This approach also offers a pathway for the preparation of other lycopodine-type alkaloids.

Furthermore, a Prins reaction employing 60% sulfuric acid was a pivotal step in a seven-step synthesis of (±)-7-hydroxylycopodine. This reaction successfully formed the key tricyclic intermediate with complete control over the ring fusion stereochemistry. nih.gov This specific route was designed with the intention of being modified to prepare this compound (7,8-dihydroxylycopodine) by incorporating an additional 8-hydroxy group, underscoring the applicability of Prins reaction methodologies to the synthesis of this compound's complex structure. nih.gov

Directed Semisynthetic Modifications of Natural this compound

Beyond total synthesis, directed semisynthetic modifications of naturally occurring this compound provide a means to explore its chemical space and generate novel derivatives. This compound is the most active compound isolated from Huperzia saururus. nih.gov

Acetylation is a common chemical transformation used to modify hydroxyl groups in natural products. Semisynthetic monoacetyl this compound (MAS) and diacetyl this compound (DAS) have been successfully obtained from natural this compound. nih.gov The synthesis of these derivatives typically involves the reaction of this compound with acetic anhydride, catalyzed by pyridine. nih.gov

Monoacetyl this compound (MAS) is formed by the acetylation of the hydroxyl group at the C8 position. nih.gov Diacetyl this compound (DAS), on the other hand, involves the introduction of an additional acetyl group at the C5 position. nih.gov The formation of DAS is considered an unexpected derivative and is linked to the keto-enol formation of this compound. nih.gov It has been noted that the tertiary alcohol at the C7 position of this compound exhibits low reactivity towards acetylation, influencing the regioselectivity of these reactions. nih.gov

To further understand the structure-activity relationships of this compound and to develop new compounds, various other chemical transformations have been explored. These investigations aim to generate a diverse array of this compound derivatives.

Research efforts have assayed several chemical transformations on this compound, including sililation, reduction, and oxidation, in addition to acetylation, acetonide-formation, imine formation, oxime formation, and phenylimine formation. Among these, acetylation, sililation, and reduction were reported to effectively yield new products.

Specific conditions reported for these transformations include:

Sililation: Reaction with methyl chlorosilane and imidazole (B134444) in pyridine.

Reduction: Treatment with sodium borohydride (B1222165) (NaBH4) in ethanol (B145695) (EtOH) with an aliquot of 10% sodium hydroxide (B78521) (NaOH).

While oxidation was attempted, the search results did not explicitly state that it yielded a product in the context of direct this compound derivatization, although manganese(III) acetate was used for oxidation in a related synthetic pathway for 7,8-dihydroxylycopodine. These directed modifications contribute to a broader understanding of this compound's chemical properties and its potential for generating new compounds with altered characteristics.

Neurobiological Activity and Mechanistic Investigations of Sauroine

Elucidation of Modulatory Effects on Synaptic Plasticity in Hippocampal Circuits

Sauroine has been shown to significantly enhance hippocampal plasticity, a fundamental process underlying learning and memory nih.govnih.gov. Studies have demonstrated that this compound, as well as the purified alkaloid extract (E2) from Huperzia saururus, facilitates the production of long-term potentiation (LTP) in hippocampal rat slices conicet.gov.arnih.gov. This effect contributes to improved memory retention, as evidenced in behavioral assays like the step-down test nih.govnih.gov.

Enhancement of Long-Term Potentiation (LTP) Induction in Ex Vivo Models

This compound exhibits a strong capacity to enhance hippocampal LTP. Specifically, a concentration of 3.5 µM this compound has been observed to significantly potentiate LTP at the perforant path-dentate granule cell synapses nih.gov. Research utilizing the purified alkaloid extract (E2) from Huperzia saururus revealed a substantial reduction in the threshold required for LTP generation in rat hippocampal slices. The threshold value for LTP induction was measured at 22 ± 1.01 Hz for the E2 group, a marked decrease compared to the control group's threshold of 86 ± 0.92 Hz conicet.gov.ar.

Furthermore, investigations into semi-synthetic derivatives of this compound have provided insights into its potentiation capabilities. Diacetyl this compound (DAS), a derivative of this compound, was found to induce chemical LTP in a dose-dependent manner in hippocampal CA1 region slices. The half-maximal effective concentration (EC50) for DAS in inducing this effect was determined to be 1.15 ± 0.09 µM scribd.com. This effect was specifically blocked by D(-)-2-amino-5-phosphonopentanoic acid (AP5), indicating its dependence on NMDA receptors scribd.com.

Table 1: Effects on Long-Term Potentiation (LTP) Induction

| Compound/Extract | Model System | Effect on LTP Induction | Quantitative Data | Citation |

| Huperzia saururus Alkaloid Extract (E2) | Rat Hippocampal Slices | Facilitates LTP production, lowers threshold | LTP Threshold: 22 ± 1.01 Hz (E2) vs. 86 ± 0.92 Hz (Control) | conicet.gov.ar |

| This compound | Rat Hippocampal Slices | Strongly enhances LTP | 3.5 µM concentration enhances LTP on perforant path-dentate granule cell synapses | nih.gov |

| Diacetyl this compound (DAS) | Rat Hippocampal Slices | Induces chemical LTP (NMDA receptor-dependent) | EC50: 1.15 ± 0.09 µM | scribd.com |

Electrophysiological Assessment of Synaptic Transmission Dynamics (e.g., Field Excitatory Postsynaptic Potentials)

Electrophysiological studies, primarily conducted on rat hippocampal slices, have been instrumental in assessing the impact of this compound on synaptic transmission dynamics conicet.gov.arnih.gov. Field excitatory postsynaptic potentials (fEPSPs) were recorded to reflect synaptic currents, particularly at the perforant path-dentate granule cell synapses conicet.gov.ar. These experiments demonstrated an increase in the amplitude of fEPSPs over time following effective tetanic stimulation in both control and E2-perfused slices, with comparable levels of potentiation observed conicet.gov.ar. Importantly, this compound itself has been shown to increase synaptic transmission in the hippocampus nih.gov. This suggests a direct contribution of this compound to the enhanced synaptic efficacy observed.

Analysis of Direct and Indirect Neurotransmitter System Interactions

Investigation of Acetylcholinesterase (AChE) Enzyme Modulation by this compound

A key finding regarding this compound's interaction with neurotransmitter systems is its lack of effect on acetylcholinesterase (AChE) enzyme activity. Unlike some other compounds derived from Huperzia species, this compound does not exert an inhibitory effect on AChE nih.gov. This distinguishes its mechanism of action from traditional cholinergic enhancers that function by preventing acetylcholine (B1216132) breakdown.

Exploration of Potential Allosteric Modulation of Glutamate (B1630785) Receptors (e.g., NMDA, AMPA/Kainate)

The enhancement of LTP by this compound and its derivatives points towards an interaction with glutamatergic systems, particularly glutamate receptors. Diacetyl this compound (DAS), a semi-synthetic derivative of this compound, was found to induce chemical LTP in an NMDA receptor-dependent manner scribd.com. This dependence was confirmed by the blockade of DAS-induced LTP by the NMDA receptor antagonist AP5 scribd.com. Further electrophysiological assessment showed that DAS significantly increased NMDA receptor-dependent excitatory postsynaptic currents, while notably not affecting α-amino-3-hydroxy-5-methylisoxazole-4-propionate (AMPA) receptor-dependent currents scribd.com. This suggests a selective modulatory effect on NMDA receptors.

NMDA receptors are crucial ionotropic glutamate receptors known for their role in synaptic plasticity, learning, and memory. Their activation leads to the influx of calcium ions, a critical event for the induction of LTP. In contrast, AMPA receptors primarily mediate fast excitatory neurotransmission and synaptic strength, while kainate receptors, present both pre- and post-synaptically, modulate neurotransmitter release and contribute to synaptic plasticity. The observed selective enhancement of NMDA receptor-dependent currents by DAS indicates a potential allosteric modulation or direct agonism of NMDA receptors, contributing to the observed LTP enhancement.

Characterization of Presynaptic Versus Postsynaptic Mechanisms in Synaptic Plasticity

Synaptic plasticity, including LTP, can involve modifications at either the presynaptic terminal, the postsynaptic site, or both. Postsynaptic plasticity typically manifests as changes in the number or properties of postsynaptic receptors. Presynaptic plasticity, on the other hand, involves alterations in neurotransmitter release.

Given that diacetyl this compound (DAS) significantly increased NMDA receptor-dependent excitatory postsynaptic currents scribd.com, and NMDA receptors are predominantly located postsynaptically and their activation leads to postsynaptic calcium influx essential for LTP induction, the available evidence strongly suggests that this compound's modulatory effects on synaptic plasticity are mediated, at least in part, through postsynaptic mechanisms. The enhancement of postsynaptic receptor function, specifically NMDA receptor activity, appears to be a key component of how this compound and its derivatives contribute to increased hippocampal synaptic plasticity.

Assessment of Cognitive-Relevant Behavioral Paradigms in Animal Models

To thoroughly investigate the cognitive-enhancing properties of this compound, various behavioral paradigms in animal models, primarily Wistar rats, have been employed. These assays are designed to evaluate different aspects of learning and memory, providing comprehensive insights into the compound's neurobiological effects. conicet.gov.arnih.gov

Evaluation in Inhibitory Avoidance Learning Paradigms

The inhibitory avoidance learning paradigm, often assessed using the step-down test, is a widely utilized behavioral assay to evaluate memory retention. In this test, animals learn to avoid an unpleasant stimulus by refraining from stepping down from a platform. Studies involving Wistar rats have shown that this compound significantly improves memory retention in the step-down test. This improvement is associated with an increase in hippocampal plasticity, suggesting that this compound's effects on memory are mediated, at least in part, by its influence on hippocampal function. conicet.gov.arnih.gov

Table 1: Effect of this compound on Memory Retention in the Step-Down Test

| Treatment Group | Behavioral Outcome (Memory Retention) | Hippocampal Plasticity | Reference |

| Control | Baseline retention | Baseline | conicet.gov.arnih.gov |

| This compound | Improved memory retention | Significantly increased | conicet.gov.arnih.gov |

Analysis of Spatial Learning and Memory Performance in Established Assays

Spatial learning and memory performance are frequently assessed using the Morris Water Maze (MWM), a task that requires animals to learn the location of a hidden platform in a pool of water. This assay is highly sensitive to hippocampal function. Investigations into semisynthetic derivatives of this compound, such as diacetyl this compound (DAS), have demonstrated their efficacy in enhancing visuo-spatial learning. nih.gov

In studies utilizing the Morris Water Maze with rats, DAS significantly improved visuo-spatial learning performance. While both treated and control groups exhibited a learning effect over trials, significant differences favoring the DAS-treated group were observed from the 5th trial onward, with the maximal difference in learning performance noted at the 8th trial. This indicates that DAS facilitates the acquisition of spatial information and the consolidation of spatial memory. nih.gov

Table 2: Effect of Diacetyl this compound (DAS) on Visuo-Spatial Learning in the Morris Water Maze

| Parameter | Control Group (Performance Trend) | Diacetyl this compound (DAS) Group (Performance Trend) | Statistical Significance | Reference |

| Visuo-spatial learning | Showed learning effect | Improved learning performance | Significant differences from 5th trial onward (*p < 0.05), maximal difference at 8th trial (**p < 0.01) | nih.gov |

Structure Activity Relationship Sar Studies of Sauroine and Its Analogs

Correlating Structural Features with Neurobiological Activity Profiles

The neurobiological activity of sauroine and its analogs is intrinsically linked to their three-dimensional structure and the specific chemical functionalities they possess. The correlation of these structural features with their activity profiles provides a roadmap for the development of new therapeutic agents.

Comparative Analysis of this compound, Monoacetyl this compound, and Diacetyl this compound Activity

Initial SAR studies have focused on the acetylation of this compound to produce monoacetyl this compound (MAS) and diacetyl this compound (DAS). These modifications have revealed significant differences in their neurobiological effects.

Research has demonstrated that while the parent compound, this compound, exhibits certain neuroprotective and cognitive-enhancing properties, its diacetylated derivative, DAS, shows markedly enhanced activity in promoting synaptic plasticity. Specifically, studies have shown that DAS can induce long-term potentiation (LTP), a cellular mechanism underlying learning and memory, in a dose-dependent manner. In contrast, monoacetyl this compound (MAS) did not exhibit this effect, suggesting that the acetylation at both the C8 hydroxyl group and the C5 position is critical for this enhanced neurobiological activity. The unexpected formation of DAS, involving a keto-enol tautomerism, highlights the complex chemistry of the this compound scaffold and the potential for generating novel derivatives with distinct pharmacological profiles.

Table 1: Comparative Neurobiological Activity of this compound and its Acetylated Analogs

| Compound | Chemical Modification | Induction of Long-Term Potentiation (LTP) |

| This compound | Parent Compound | Baseline Activity |

| Monoacetyl this compound (MAS) | Acetylation at C8-hydroxyl | No significant induction |

| Diacetyl this compound (DAS) | Acetylation at C8-hydroxyl and C5 | Potent, dose-dependent induction |

Systematic Elucidation of Key Pharmacophoric Elements through Chemical Transformations

The identification of the key pharmacophoric elements of this compound—the essential steric and electronic features required for its biological activity—is an ongoing area of investigation. Beyond simple acetylation, systematic chemical transformations are necessary to map the SAR of the this compound scaffold comprehensively.

This process involves the synthesis of a library of this compound analogs with modifications at various positions of the molecule. For instance, altering the substituents on the nitrogen atom, modifying the carbocyclic rings, or introducing different functional groups in place of the hydroxyl and acetyl moieties can provide valuable insights. Each new analog is then tested in relevant biological assays to determine how the structural change has impacted its activity. Through this iterative process of synthesis and biological evaluation, a pharmacophore model for this compound's neurobiological activity can be constructed. This model will delineate the essential hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions that govern its binding to its biological target(s). While extensive libraries of this compound derivatives are yet to be reported in the literature, this approach remains a cornerstone of medicinal chemistry for optimizing lead compounds.

Computational Chemistry Approaches to Molecular Interaction Modeling

In the absence of extensive experimental data on a wide range of this compound analogs, computational chemistry provides powerful tools to predict and rationalize the molecular interactions of this compound and its derivatives with their biological targets. These in silico methods can guide the design of new analogs and prioritize them for synthesis and biological testing.

Molecular Docking Simulations for Ligand-Enzyme/Receptor Binding Site Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor or enzyme. For this compound and its analogs, docking simulations can be employed to identify potential binding sites on neuronal proteins, such as receptors or enzymes implicated in neurodegenerative diseases.

In a typical docking study, a three-dimensional model of the target protein is used, and the this compound analog is placed in various orientations within the putative binding pocket. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. These simulations can reveal key amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or pi-pi stacking. For instance, docking studies of similar alkaloidal compounds with acetylcholinesterase, a key enzyme in the cholinergic nervous system, have provided insights into their mechanism of action. While specific molecular docking studies on this compound are not yet widely available, this methodology holds significant promise for elucidating its molecular targets.

Molecular Dynamics Simulations and Binding Energy Calculations (e.g., MM-GBSA)

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor interaction compared to the static view offered by molecular docking. MD simulations track the movements of atoms in the ligand-protein complex over time, allowing for the assessment of the stability of the binding pose and the flexibility of both the ligand and the receptor.

Following an MD simulation, the binding free energy of the this compound analog to its target can be calculated using methods such as the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) approach. This method calculates the free energy of binding by combining the molecular mechanics energies with a continuum solvation model. The resulting binding energy can be decomposed into contributions from different types of interactions, such as electrostatic and van der Waals forces, providing a deeper understanding of the driving forces behind the binding event. These calculations can be used to rank a series of this compound analogs based on their predicted binding affinities, thereby guiding the selection of candidates for further experimental investigation. Although specific MD and MM-GBSA studies on this compound are not yet prevalent in the scientific literature, these computational tools are invaluable for the rational design of novel this compound-based therapeutic agents.

Comparative Research and Future Directions in Sauroine Studies

Comparative Analysis with Structurally Related Lycopodium Alkaloids

A comparative approach is essential to contextualize the potential therapeutic value of sauroine. By examining its structural and functional relationships with well-studied alkaloids like sauroxine (B1235996) and Huperzine A, we can infer potential mechanisms of action and identify unique structural motifs that may confer novel biological activities.

Direct comparative studies detailing the distinct biological activities and mechanisms of action of this compound and its close structural analog, sauroxine, are not extensively documented in publicly available scientific literature. This highlights a significant gap in the current understanding of these compounds. While both are Lycopodium alkaloids and likely share some biosynthetic origins, subtle variations in their chemical structures can lead to significant differences in their pharmacological profiles.

To illustrate the potential for divergent activities, one can consider the broader class of Lycopodium alkaloids where minor stereochemical changes or alterations in functional groups can dramatically impact biological targets and potency. Future research should prioritize head-to-head comparisons of this compound and sauroxine in a variety of biological assays to elucidate their unique and overlapping effects.

A more fruitful comparison can be drawn between this compound and the extensively studied Lycopodium alkaloid, Huperzine A. Huperzine A is a potent and selective inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov This inhibitory action increases acetylcholine levels in the brain, which is beneficial for cognitive function and has led to its investigation as a potential therapeutic for Alzheimer's disease. nih.gov

Structurally, both this compound and Huperzine A belong to the Lycopodium alkaloid family, characterized by a complex, bridged-ring system. However, they possess distinct structural features. Huperzine A has a unique α-pyridone ring system fused to a bicyclo[3.3.1]nonane core, which is crucial for its high-affinity binding to the active site of AChE. The racemic mixture of (+/-)-huperzine-A is reported to be three times less potent than the natural (-)-huperzine-A as an AChE inhibitor. nih.gov

The structural nuances of this compound, when compared to Huperzine A and other lycopodine-type alkaloids, may lead to differences in target selectivity and potency. While it is plausible that this compound may also exhibit some degree of AChE inhibition due to its structural class, the extent and nature of this activity require empirical validation. Furthermore, the unique structural aspects of this compound might enable it to interact with other, as-yet-unidentified biological targets, offering a distinct therapeutic profile.

| Feature | This compound | Huperzine A |

| Primary Biological Activity | Not well-characterized | Acetylcholinesterase (AChE) inhibitor nih.gov |

| Known Mechanism of Action | Undetermined | Reversible inhibition of AChE nih.gov |

| Key Structural Motif | Lycopodium alkaloid core | α-pyridone ring fused to a bicyclic system |

| Therapeutic Potential | To be determined | Alzheimer's disease, cognitive enhancement nih.gov |

Methodological Innovations Applicable to Natural Product Alkaloid Research

The study of this compound and other complex natural products can be significantly advanced by leveraging modern methodological innovations. These techniques can aid in the isolation, characterization, and biological evaluation of these intricate molecules.

Recent advancements in separation science, such as counter-current chromatography and preparative supercritical fluid chromatography, offer powerful tools for the efficient isolation and purification of individual alkaloids from complex plant extracts. High-resolution mass spectrometry and advanced nuclear magnetic resonance (NMR) techniques, including 2D and 3D experiments, are indispensable for the unambiguous structural elucidation of novel compounds like this compound.

Furthermore, the integration of computational approaches in natural product research is becoming increasingly vital. Molecular docking and simulation studies can predict the binding of this compound to various biological targets, helping to prioritize experimental investigations.

Identification of Unexplored Biological Targets and Signaling Pathways for this compound

Given the limited research on this compound, a significant opportunity exists to identify its novel biological targets and signaling pathways. A rational starting point is to screen this compound against a panel of receptors, enzymes, and ion channels relevant to the central nervous system, given the neuroactive properties of many Lycopodium alkaloids.

Computational target prediction tools can be employed to generate hypotheses about the potential biological targets of this compound based on its chemical structure. These in silico methods compare the structural features of this compound to libraries of known bioactive molecules and their targets, providing a ranked list of potential protein interactions. Such computational predictions, however, must be validated through in vitro and in vivo experimental studies.

Exploring the effects of this compound on various signaling pathways, such as those involved in neuroinflammation, oxidative stress, and synaptic plasticity, could also unveil novel therapeutic applications. High-throughput screening and cell-based assays can be utilized to systematically investigate the impact of this compound on these fundamental cellular processes.

Strategic Considerations for the Rational Design of Novel this compound Analogs in Chemical Neuroscience

The development of novel this compound analogs through rational design holds promise for creating new chemical probes and potential therapeutic agents for neurological disorders. The core scaffold of this compound can serve as a template for chemical modifications aimed at enhancing potency, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies are fundamental to this process. By systematically modifying different functional groups on the this compound molecule and assessing the biological activity of the resulting analogs, researchers can identify the key structural features required for a desired pharmacological effect.

One strategic approach would be to synthesize a library of this compound analogs with variations at specific positions of the molecule. These analogs could then be screened for activity against a panel of neurological targets. For instance, modifications could be designed to enhance blood-brain barrier permeability, a critical factor for drugs targeting the central nervous system.

Furthermore, the design of "focused libraries" of this compound analogs around a specific biological target, once identified, can accelerate the discovery of potent and selective modulators. This approach combines computational modeling with synthetic chemistry to create molecules with a high probability of interacting with the target of interest.

Q & A

Basic: What are the recommended methodologies for synthesizing and characterizing Sauroine in academic research?

Answer:

Synthesis of this compound should follow peer-reviewed protocols, such as multi-step organic reactions (e.g., condensation, cyclization) under controlled conditions (temperature, solvent purity). Characterization requires spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) for structural elucidation (¹H, ¹³C, 2D-COSY).

- High-Performance Liquid Chromatography (HPLC) for purity assessment (>95%).

- Mass Spectrometry (MS) to confirm molecular weight.

Compare results with literature data to validate identity .

Advanced: How can researchers investigate the mechanistic pathways of this compound’s bioactivity?

Answer:

Use a combination of kinetic studies (e.g., enzyme inhibition assays) and computational modeling (molecular docking, DFT calculations) to map interaction sites and energy profiles. Validate hypotheses via site-directed mutagenesis or isotopic labeling to track metabolic pathways. Reproducibility requires triplicate experiments with negative/positive controls .

Basic: What strategies ensure a rigorous literature review for this compound-related studies?

Answer:

Adopt systematic review principles:

- Search databases (PubMed, SciFinder) using Boolean operators (e.g., "this compound AND synthesis NOT commercial").

- Screen results with inclusion/exclusion criteria (e.g., peer-reviewed articles from 2010–2025).

- Use tools like PRISMA flowcharts to document screening processes and avoid selection bias .

Advanced: How should researchers resolve contradictions in this compound’s reported pharmacological data?

Answer:

Perform a root-cause analysis :

Compare experimental variables (cell lines, dosage, assay protocols) across studies.

Replicate key experiments under standardized conditions.

Apply statistical tests (e.g., ANOVA) to identify outliers or methodological discrepancies.

Publish negative results to reduce publication bias .

Basic: What criteria validate this compound’s purity in preclinical studies?

Answer:

- HPLC : Retention time matching reference standards.

- Elemental Analysis : ≤0.3% deviation from theoretical composition.

- Thermogravimetric Analysis (TGA) : Confirm stability under physiological conditions.

Document all data in supplementary materials for peer review .

Advanced: What methodologies optimize this compound’s derivatives for enhanced target selectivity?

Answer:

Employ rational drug design :

Use crystallography or cryo-EM to identify binding pockets.

Modify functional groups via SAR (Structure-Activity Relationship) studies.

Test derivatives in orthogonal assays (e.g., cytotoxicity vs. efficacy).

Leverage in silico libraries for virtual screening of novel analogs .

Basic: How should researchers design bioactivity assays for this compound?

Answer:

- Cell-based assays : Use IC₅₀/EC₅₀ dose-response curves with appropriate controls (vehicle, reference drugs).

- Pharmacokinetics : Measure absorption/distribution via LC-MS/MS in plasma/tissue samples.

- Toxicity screening : Include hepatic (ALT/AST) and renal (creatinine) biomarkers .

Advanced: What approaches quantify this compound’s synergistic effects with other compounds?

Answer:

Apply combination index (CI) methods :

- Chou-Talalay assay : Calculate CI values (<1 = synergy; >1 = antagonism).

- Isobolographic analysis : Plot dose-effect curves for individual vs. combined treatments.

Validate with mechanistic studies (e.g., pathway enrichment analysis) .

Basic: What protocols ensure this compound’s stability during long-term storage?

Answer:

- Accelerated stability testing : Expose samples to 40°C/75% RH for 6 months (ICH Q1A guidelines).

- Monitor degradation via HPLC and UV-Vis spectroscopy.

- Store in amber vials under inert gas (N₂/Ar) to prevent oxidation .

Advanced: How can multivariate analysis improve this compound’s structure-activity predictions?

Answer:

Use cheminformatics tools :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.